4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Catalog No.
S525138
CAS No.
165190-76-1
M.F
C14H8N2S3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

CAS Number

165190-76-1

Product Name

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

IUPAC Name

4,7-dithiophen-2-yl-2,1,3-benzothiadiazole

Molecular Formula

C14H8N2S3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H

InChI Key

XGERJWSXTKVPSV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

DBT; NSC-701994; NSC 701994; NSC701994;

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4

Description

The exact mass of the compound 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is 299.985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701994. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound characterized by its unique structure that incorporates both thiophene and benzo[c][1,2,5]thiadiazole moieties. This compound is notable for its potential applications in organic electronics, particularly in organic photovoltaics and light-emitting devices. The presence of thiophene units enhances its electronic properties, making it a valuable building block in the design of conjugated materials.

DTBT's mechanism of action lies in its ability to efficiently transport charge carriers (electrons and holes) due to its extended pi-conjugated system. When incorporated into polymers, DTBT contributes to the overall semiconducting properties of the material, making it suitable for applications like solar cells where light absorption needs to be converted into electricity [].

Organic Electronics Applications

,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (sometimes abbreviated as BTBT) is an organic compound of interest in scientific research due to its potential applications in organic electronics. This class of materials offers unique properties for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

BTBT possesses aromatic character due to its ring structures and shows promising characteristics for organic electronics applications, such as good film-forming properties and efficient charge transport.[1] Research suggests that BTBT can be used as an electron acceptor material in OSCs, where it plays a crucial role in separating and transporting photogenerated charges. [, ]

Material Modifications

A significant area of research on 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole focuses on modifying its structure to achieve desired properties for specific applications. Scientists can substitute various functional groups on the BTBT molecule to fine-tune its energy levels, solubility, and morphology in thin films. [] These modifications can significantly impact the performance of BTBT-based organic electronic devices.

For instance, studies have explored introducing halogen atoms (like chlorine or bromine) onto the BTBT structure. This can influence the material's HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels, which are crucial parameters for efficient charge transport in organic devices. []

Due to its functional groups. Some of the notable reactions include:

  • Substitution Reactions: The thiophene rings can participate in nucleophilic or electrophilic aromatic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: Under specific conditions, intramolecular cyclization can occur, leading to the formation of new cyclic structures.
  • Condensation Reactions: The compound can engage in condensation reactions with suitable reagents to form larger molecular frameworks.
  • Acylation and Hydrolysis: The amine functionalities can undergo acylation with acyl chlorides and hydrolysis under acidic or basic conditions to yield corresponding derivatives .

The synthesis of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves several methods:

  • Substitution Reactions: Starting materials such as thiophene derivatives are reacted with appropriate electrophiles to form the desired product.
  • Cyclization Techniques: Chemical pathways that promote cyclization can be employed to construct the benzo[c][1,2,5]thiadiazole core.
  • Polymerization Processes: This compound can also be synthesized as part of larger polymeric structures through polymerization techniques involving thiophene derivatives .

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several promising applications:

  • Organic Photovoltaics: Its electronic properties make it suitable for use in solar cells where efficient light absorption and charge transport are critical.
  • Light Emitting Devices: The compound can be utilized in organic light-emitting diodes (OLEDs), contributing to the development of efficient display technologies.
  • Electrochromic Devices: It has potential applications in electrochromic materials due to its ability to change color upon electrical stimulation .

Interaction studies involving 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole focus on its behavior in various environments and its interactions with other molecules. For instance:

  • Solvent Effects: The solubility and stability of the compound can vary significantly depending on the solvent used.
  • Complex Formation: Studies may explore how this compound interacts with metal ions or other organic molecules to form complexes that could enhance its electronic properties or stability.

Several compounds share structural similarities with 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazoleContains octyloxy side chainsEnhanced solubility and processability for polymer applications
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazoleBrominated thiophene unitsIncreased reactivity for further functionalization
4,7-Bis(5-(trimethylsilyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazoleTrimethylsilyl substituentsImproved thermal stability and solubility

The uniqueness of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole lies in its specific combination of thiophene and benzo[c][1,2,5]thiadiazole units without additional bulky substituents that could alter its electronic properties significantly.

Palladium-catalyzed cross-coupling reactions represent the most efficient and widely employed synthetic strategy for preparing 4,7-Di(thiophen-2-yl)benzo[c] [1] [2] [3]thiadiazole. These methodologies offer superior control over reaction conditions, excellent yields, and broad substrate scope compared to alternative synthetic routes [5] [6].

Stille Coupling Reaction Mechanisms

The Stille coupling reaction mechanism for benzothiadiazole derivatives follows the classical palladium-catalyzed cross-coupling pathway, involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [7]. The active catalytic species is typically a palladium(0) complex coordinated with phosphine ligands, such as PdL2 where L represents triphenylphosphine [7].

The mechanism begins with oxidative addition of the organic electrophile, specifically 4,7-dibromobenzo[c] [1] [2] [3]thiadiazole, to the palladium(0) center, forming a palladium(II) intermediate. This step is followed by transmetalation with the organostannane reagent, typically tributyltin thiophene derivatives. The transmetalation step in Stille coupling involves electrophilic cleavage of the tin-carbon bond by the palladium(II) complex, which can be viewed as either a ligand substitution mechanism or an electrophilic cleavage process [7].

Experimental evidence demonstrates that the reaction of 4,7-di(2-thiophene)-2,1,3-benzothiadiazole with lithium diisopropylamine followed by trimethyltin chloride yields the corresponding stannylated derivative in 75% yield [2]. The procedure involves cooling the benzothiadiazole compound to -78°C in anhydrous tetrahydrofuran, treating with lithium diisopropylamine for 1 hour, followed by addition of trimethyltin chloride and warming to room temperature overnight [2].

A highly efficient stannylation protocol employs 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran at -78°C, followed by treatment with trimethyltin chloride hexane solution. This method achieves remarkable yields of 89% for the formation of 4,7-Di(2-trimethylstannylthiophen-5-yl)-2,1,3-benzothiadiazole [2]. The high yield is attributed to the selective lithiation at the alpha-position of the thiophene rings and the subsequent efficient trapping with the stannylating reagent [8].

The mechanism involves formation of a cyclic transition state during the transmetalation step, where both open and cyclic intermediates are possible. The nature of the solvent plays a crucial role in this step, with coordinating solvents like tetrahydrofuran or dimethylformamide assisting the ligand substitution process [7].

Suzuki-Miyaura Alternative Routes

Suzuki-Miyaura coupling represents an equally important alternative to Stille coupling for the synthesis of 4,7-Di(thiophen-2-yl)benzo[c] [1] [2] [3]thiadiazole derivatives. This methodology offers advantages in terms of reduced toxicity compared to organotin reagents and compatibility with a broader range of functional groups [9] [5].

The Suzuki-Miyaura approach typically employs 4,7-dibromobenzo[c] [1] [2] [3]thiadiazole as the electrophilic coupling partner and thiophene boronic acids or boronic esters as the nucleophilic component. Systematic studies have demonstrated that the choice of catalyst, ligand, and base significantly influences the reaction outcome [10].

Research conducted on related benzothiadiazole systems reveals that tetrakis(triphenylphosphine)palladium complex serves as an effective catalyst, with potassium carbonate as the base. The optimal conditions involve heating at 110°C in a toluene-water mixture, which achieves yields of 60-70% for mono-coupling products [10]. The addition of water increases the yield substantially, likely due to enhanced solubility of the inorganic base and facilitation of the transmetalation step [10].

The use of Xantphos as a ligand in palladium-catalyzed systems has shown remarkable efficiency for benzothiadiazole cross-coupling reactions. This bidentate phosphine ligand provides enhanced stability to the palladium catalyst and improved reaction rates compared to monodentate phosphine ligands [5]. The Xantphos-palladium system demonstrates superior performance in coupling benzothiadiazole derivatives with both thiophene and thiazole partners.

Comparative studies between Suzuki-Miyaura and direct coupling methods reveal that while Suzuki coupling provides reliable yields, direct arylation approaches can offer more atom-economical alternatives. However, the Suzuki method generally provides better control over regioselectivity and functional group tolerance [5].

Solvent System Optimization

Solvent selection represents a critical parameter in optimizing the synthesis of 4,7-Di(thiophen-2-yl)benzo[c] [1] [2] [3]thiadiazole. The choice of solvent system significantly impacts reaction rates, yields, and product purity through effects on catalyst solubility, substrate dissolution, and reaction mechanism pathways [10] [11].

Systematic investigations of solvent effects in palladium-catalyzed benzothiadiazole synthesis reveal that aromatic solvents, particularly toluene and xylene, provide superior results compared to polar aprotic solvents. In Stille coupling reactions, toluene at 110°C enables efficient formation of mono-coupling products, while elevated temperatures (130°C) in xylene favor bis-coupling products [3]. The temperature differential allows for selective control over the degree of substitution on the benzothiadiazole core.

Polar aprotic solvents such as dimethylacetamide exhibit more complex behavior. While dimethylacetamide at 110°C leads to decomposition of starting materials in some cases, it can also facilitate specific coupling reactions under carefully controlled conditions [3]. The use of dimethylacetamide in combination with specific catalyst systems and elevated temperatures (reflux conditions for 24 hours) has been reported to achieve coupling yields of approximately 30-58% in polymer synthesis applications [2].

Aqueous co-solvent systems demonstrate significant advantages in Suzuki-Miyaura coupling reactions. The toluene-water biphasic system enhances reaction efficiency by improving the solubility of inorganic bases such as potassium carbonate, thereby facilitating the transmetalation step [10]. This approach increases yields from 60% in pure toluene to 70% in the toluene-water mixture [10].

The role of coordinating solvents in the reaction mechanism cannot be understated. Tetrahydrofuran serves a dual function as both solvent and coordinating ligand to the palladium center, stabilizing reactive intermediates and facilitating ligand exchange processes [7]. The coordinating ability of tetrahydrofuran is particularly important in low-temperature reactions, such as the lithiation-stannylation sequence employed in Stille precursor synthesis [2].

Solvent effects on catalyst stability represent another crucial consideration. Non-coordinating solvents may lead to catalyst decomposition through agglomeration of palladium nanoparticles, while strongly coordinating solvents can inhibit substrate binding. The optimal balance is typically achieved with moderately coordinating solvents or solvent mixtures that provide adequate solvation without excessive catalyst deactivation [11].

Byproduct Analysis and Purification Strategies

The synthesis of 4,7-Di(thiophen-2-yl)benzo[c] [1] [2] [3]thiadiazole generates various byproducts that must be carefully analyzed and removed to obtain high-purity material suitable for advanced applications. Understanding the nature of these byproducts and implementing effective purification strategies is essential for successful synthesis [12] [13].

Common byproducts in palladium-catalyzed synthesis include unreacted starting materials, mono-substituted intermediates, over-coupled products, and palladium-containing impurities. In Stille coupling reactions, tin-containing byproducts such as tributyltin halides and hexabutyldistannane represent significant purification challenges due to their toxicity and similar polarity to the desired product [14].

Analytical characterization of reaction mixtures reveals that protodemetalation can occur as a competing side reaction, particularly under acidic conditions or in the presence of protic solvents. This process leads to formation of the parent thiophene compounds and represents a loss of valuable organometallic intermediates [14]. The extent of protodemetalation can be minimized through careful control of reaction pH and exclusion of moisture.

Column chromatography represents the primary purification method for benzothiadiazole derivatives. Silica gel chromatography with gradient elution systems provides effective separation of the target compound from byproducts. Typical eluent systems include hexane-dichloromethane mixtures, with ratios ranging from 10:1 to 1:1 depending on the polarity of impurities [15] [16]. The orange to red coloration of benzothiadiazole compounds facilitates visual monitoring of chromatographic separation [13].

Flash column chromatography using the dry loading method has proven particularly effective for benzothiadiazole purification. The optimal eluent composition is determined through thin-layer chromatography screening, targeting Rf values of 0.3-0.4 for the desired product [12]. This approach ensures adequate separation while minimizing column length and solvent consumption.

Recrystallization techniques provide an additional purification method, particularly effective for removing trace metallic impurities. Acetone has been identified as an effective recrystallization solvent for 4,7-Di(2-trimethylstannylthiophen-5-yl)-2,1,3-benzothiadiazole, yielding orange crystals with high purity [2]. Alternative recrystallization solvents include ethanol, which produces red crystals with yields of 75% [2].

Preparative thin-layer chromatography serves as a specialized purification technique for complex mixtures where multiple products have similar polarities. This method employs 20×20 cm plates with 2 mm thick silica layers and enables separation of compounds that cannot be resolved by conventional column chromatography [12]. The separated bands are visualized under both short-wave (254 nm) and long-wave (365 nm) ultraviolet light, taking advantage of the chromophoric properties of benzothiadiazole derivatives [12].

The removal of palladium residues requires specialized techniques due to the strong coordination of palladium to nitrogen and sulfur heteroatoms in the product. Passage through short silica gel plugs can remove loosely bound palladium species, while more strongly coordinated palladium may require treatment with chelating agents or activated carbon [17]. The final palladium content should be verified through atomic absorption spectroscopy or inductively coupled plasma analysis to ensure compliance with purity specifications.

Advanced purification techniques include high-performance liquid chromatography for analytical purity assessment and preparative-scale purification. Reverse-phase chromatography with acetonitrile-water mobile phases enables separation of structurally similar impurities and quantification of product purity . The retention times and UV-visible absorption spectra provide additional confirmation of product identity and purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

299.985

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7-Bis(thien-2-yl)-2,1,3-benzothiadiazole

Dates

Last modified: 08-15-2023
Bu et al. Photochemically colour-tuneable whitefluorescence illuminants consisting of conjugated polymer nanospheres. Nature Communications, doi: 10.1038/ncomms4799, published online 2 May 2014 http://www.nature.com/ncomms

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